molecular formula C11H16NO7- B1240354 1,6-anhydro-N-acetyl-beta-muramate

1,6-anhydro-N-acetyl-beta-muramate

Cat. No.: B1240354
M. Wt: 274.25 g/mol
InChI Key: ZFEGYUMHFZOYIY-YVNCZSHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Peptidoglycan Turnover and Recycling in Bacteria

Peptidoglycan, a polymer of sugars and amino acids, forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection. During bacterial growth and cell division, this exoskeleton must be carefully remodeled to allow for expansion and septation. This remodeling involves the enzymatic cleavage of the peptidoglycan, generating soluble fragments known as muropeptides. researchgate.netumu.seresearchgate.net

In many bacteria, particularly Gram-negative species, a significant portion of these muropeptides are not lost to the environment but are transported back into the cytoplasm for reuse in a process termed peptidoglycan recycling. researchgate.netnih.gov This recycling is a highly efficient metabolic pathway, with some bacteria like Escherichia coli recovering up to half of their cell wall components within one generation. nih.govnih.gov The process is not only a matter of resource economy but is also linked to important physiological functions, including the induction of antibiotic resistance. nih.govfrontiersin.org While extensively studied in Gram-negative bacteria, peptidoglycan recycling is also a crucial process in Gram-positive bacteria, particularly during the transition to the stationary phase of growth. nih.gov

Origin of 1,6-Anhydro-N-acetyl-beta-muramate as a Peptidoglycan Metabolite

The formation of this compound is a direct consequence of the action of a specific class of peptidoglycan-degrading enzymes called lytic transglycosylases. nih.govnih.govnih.gov These enzymes cleave the β-(1→4) glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the peptidoglycan backbone. nih.gov This cleavage reaction is distinct from that of lysozyme, as it involves an intramolecular cyclization, resulting in the formation of a 1,6-anhydro ring on the MurNAc residue. nih.govnih.gov

The resulting products are anhydromuropeptides, which are peptidoglycan fragments containing the characteristic this compound terminus. researchgate.netnih.gov These fragments are then transported into the cytoplasm where they are further processed by a series of dedicated enzymes. researchgate.netnih.gov

Significance in Bacterial Physiology and Cell Wall Homeostasis

The generation and subsequent metabolism of this compound are integral to maintaining the equilibrium of the bacterial cell wall. The recycling of this and other peptidoglycan components allows bacteria to conserve energy and resources that would otherwise be expended on de novo synthesis. nih.gov

In the cytoplasm, this compound is acted upon by the enzyme anhydro-N-acetylmuramic acid kinase (AnmK). nih.govresearchgate.netnih.gov AnmK catalyzes the phosphorylation of this compound, which is a committed step in its re-entry into the peptidoglycan biosynthesis pathway. nih.govnih.gov This process is crucial for the cell to efficiently reutilize the muramic acid component of the cell wall. nih.gov

Disruptions in the peptidoglycan recycling pathway, including the steps involving this compound, can have significant consequences for bacterial physiology. For instance, in some bacteria, the accumulation of peptidoglycan fragments can trigger the induction of β-lactamase expression, leading to antibiotic resistance. nih.gov Furthermore, mutations in enzymes involved in this pathway, such as AmpD and AnmK, have been shown to affect bacterial fitness, virulence, and susceptibility to certain antibiotics like fosfomycin. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16NO7-

Molecular Weight

274.25 g/mol

IUPAC Name

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate

InChI

InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1

InChI Key

ZFEGYUMHFZOYIY-YVNCZSHWSA-M

SMILES

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C

Canonical SMILES

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C

Origin of Product

United States

Structural Considerations and Chemical Characteristics of 1,6 Anhydro N Acetyl Beta Muramate

Molecular Architecture: The 1,6-Anhydro Linkage and Beta-Muramate Configuration

1,6-Anhydro-N-acetyl-beta-muramate (anhMurNAc) is a bicyclic monosaccharide that plays a crucial role in the recycling of the bacterial cell wall component, peptidoglycan. beilstein-journals.orgnih.gov Its distinctive molecular architecture is defined by two key features: the 1,6-anhydro linkage and the beta-muramate configuration.

The 1,6-anhydro linkage is an intramolecular glycosidic bond formed between the anomeric carbon (C1) and the C6 hydroxyl group of the N-acetylmuramic acid (MurNAc) sugar ring. This internal bond locks the pyranose ring into a rigid, bicyclic structure. nih.govnih.gov This bicyclic system is structurally similar to levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). nih.gov The formation of this 1,6-anhydro structure is a key feature of peptidoglycan degradation in many Gram-negative bacteria, catalyzed by enzymes known as lytic transglycosylases. nih.gov

The "beta-muramate" designation refers to the stereochemistry at the anomeric carbon (C1). In the beta (β) configuration, the substituent at the anomeric carbon is on the same side of the sugar ring as the CH₂OH group at the C5 position in the Haworth projection. stackexchange.com This specific anomeric configuration is crucial for its recognition and subsequent processing by enzymes in the bacterial cytoplasm. morf-db.org

Stereochemistry and Anomeric Specificity in Biological Contexts

The specific stereochemistry of this compound is critical for its biological function, particularly in the context of bacterial cell wall recycling. The defined arrangement of substituents around the chiral centers of the sugar ring and the anomeric specificity are essential for its recognition and enzymatic conversion.

The anomeric configuration refers to the orientation of the hydroxyl group on the anomeric carbon in the cyclic form of a sugar. creative-proteomics.com In this compound, the beta (β) configuration is the biologically active form. This anomeric specificity is crucial for the interaction with enzymes like anhydro-N-acetylmuramic acid kinase (AnmK). morf-db.org AnmK is a key enzyme in the peptidoglycan recycling pathway that specifically recognizes the β-anomer of anhMurNAc. morf-db.orgresearchgate.net

The enzymatic reaction catalyzed by AnmK involves the cleavage of the 1,6-anhydro ring and the concomitant phosphorylation of the C6 hydroxyl group to produce N-acetylmuramate 6-phosphate. nih.govnih.gov Structural studies of AnmK from Pseudomonas aeruginosa have revealed that a water molecule, activated by an aspartate residue (Asp-182) in the active site, attacks the anomeric carbon. nih.govresearchgate.net This attack leads to the cleavage of the 1,6-anhydro bond and facilitates the transfer of a phosphate (B84403) group from ATP to the O6 position. nih.govresearchgate.net This process results in an inversion of the stereochemistry at the anomeric center of the resulting N-acetylmuramate product. researchgate.net

The rigidity conferred by the bicyclic structure and the specific stereochemistry ensure a precise fit into the enzyme's active site, highlighting the importance of stereochemical control in biological processes. The enzyme is highly specific for this compound and does not act on related 1,6-anhydro-N-acetylmuramyl peptides, indicating that the peptide stem must be removed before AnmK can process the sugar. researchgate.net

Derivatives and Related Anhydrosugars in Research

Derivatives of this compound and related anhydrosugars are valuable tools in research, particularly for studying bacterial cell wall metabolism and developing new antibacterial agents. beilstein-journals.orgnih.gov Efficient chemical synthesis of these compounds is crucial for enabling such studies. beilstein-journals.orgnih.gov

One notable derivative is 1,6-anhydro-N-acetylisomuramic acid, a stereoisomer of this compound. beilstein-journals.org Synthetic routes have been developed to produce both isomers, allowing for comparative studies of their biological activities. beilstein-journals.org Another important related compound is 1,6-anhydro-N-acetylglucosamine (1,6-anhydroGlcNAc), which can serve as a starting material for the synthesis of this compound. beilstein-journals.orgnih.gov

Research has also focused on the synthesis of various protected derivatives of this compound to facilitate the synthesis of more complex molecules. For example, the use of a triphenylmethyl (trityl) protecting group at the 4-OH position has been reported to allow for selective modifications at other positions. beilstein-journals.org

The broader class of anhydrosugars, such as levoglucosan and cellobiosan, which are derived from the pyrolysis of cellulose (B213188) and hemicellulose, are also subjects of research for their potential in biofuel production. nih.govresearchgate.net The enzymes involved in the metabolism of these anhydrosugars, like levoglucosan kinase, share mechanistic similarities with anhydro-N-acetylmuramic acid kinase, as they both cleave and phosphorylate their respective substrates. nih.gov Studying these related enzymes and their substrates can provide insights into the broader family of anhydrosugar-processing enzymes. nih.gov

Compound NameRole/Significance
This compoundKey intermediate in bacterial cell wall recycling. beilstein-journals.orgnih.gov
1,6-anhydro-N-acetylisomuramic acidStereoisomer used in comparative biological studies. beilstein-journals.org
1,6-anhydro-N-acetylglucosamineStarting material for the synthesis of this compound. beilstein-journals.orgnih.gov
LevoglucosanAnhydrosugar from cellulose pyrolysis, studied for biofuel production. nih.govnih.gov
CellobiosanAnhydrosugar from biomass burning, utilized by some soil microbes. researchgate.net

Occurrence and Biological Distribution

Presence in Bacterial Cell Wall Murein

The bacterial cell wall is a vital structure that provides shape and protection against osmotic lysis. vetbact.org In many bacteria, this wall is composed of peptidoglycan, or murein, a polymer consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (NAM) residues. vetbact.orgwikipedia.orglibretexts.org During the process of cell wall turnover, which is essential for bacterial growth and division, enzymes known as lytic transglycosylases cleave the glycan strands of the peptidoglycan. nih.govasm.org This enzymatic action results in the formation of fragments with a terminal 1,6-anhydro-N-acetylmuramic acid residue. nih.gov This bicyclic sugar is a hallmark of peptidoglycan degradation and recycling in many Gram-negative bacteria. nih.gov

Identification in Gram-Negative Bacterial Species

The occurrence of 1,6-anhydro-N-acetyl-beta-muramate is well-documented in a variety of Gram-negative bacteria. The recycling of this compound is a crucial metabolic pathway for these organisms.

Escherichia coli is a key model organism for studying peptidoglycan recycling. researchgate.netresearchgate.net In E. coli, a significant portion of the cell wall's murein is broken down during growth, and the resulting components are efficiently reused. researchgate.netnih.gov The 1,6-anhydro-N-acetylmuramic acid derived from this turnover is transported into the cytoplasm. researchgate.netnih.gov Once inside the cell, it is processed through a specific recycling pathway. nih.gov This pathway involves the enzyme anhydro-N-acetylmuramic acid kinase (AnmK), which phosphorylates anhMurNAc to N-acetylmuramic acid-6-phosphate (MurNAc-6-P), a crucial step for its reintegration into the cell wall synthesis machinery. researchgate.netnih.gov

Pseudomonas aeruginosa, an opportunistic human pathogen, also possesses a robust peptidoglycan recycling system where this compound is a key intermediate. nih.gov The enzyme anhydro-N-acetylmuramic acid kinase (AnmK) in P. aeruginosa plays a similar role to its counterpart in E. coli, catalyzing the conversion of anhMurNAc. nih.govnih.gov Research has shown that the disruption of the anmK gene in P. aeruginosa can lead to increased susceptibility to certain antibiotics, such as the β-lactam imipenem. nih.gov This highlights the importance of the peptidoglycan recycling pathway, and specifically the metabolism of this compound, in the intrinsic antibiotic resistance of this pathogen. nih.gov

While extensive research has focused on E. coli and P. aeruginosa, the presence and recycling of this compound are conserved processes among many Gram-negative bacteria. The fundamental components of the peptidoglycan and the enzymatic machinery for its turnover are widespread. For instance, the basic structure of peptidoglycan, composed of alternating N-acetylglucosamine and N-acetylmuramic acid units, is a common feature across diverse bacterial species, including Salmonella. wikipedia.org The degradation of this structure during cell growth would inherently produce fragments containing the 1,6-anhydro form of N-acetylmuramic acid.

Detection in Broader Microbial Metabolomes (e.g., Human Gut Microbiome)

The human gut microbiome is a complex ecosystem teeming with a vast array of bacteria. Given that the gut is dominated by bacteria, the turnover of their cell walls contributes significantly to the metabolic landscape of this environment. As peptidoglycan is a major component of bacterial cell walls, the degradation product this compound is expected to be present in the gut metabolome. vetbact.org The continuous growth and death of bacteria within the gut microbiome would lead to the release of murein fragments, including those containing the characteristic 1,6-anhydro structure. The detection of this compound and its metabolites can provide insights into the dynamics of the gut microbiota and their metabolic activities.

Enzymatic Metabolism and Biosynthetic Pathways

Peptidoglycan Recycling Pathway: A Central Metabolic Route

In many bacteria, particularly Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, the peptidoglycan (or murein) sacculus is not a static structure but undergoes constant turnover during cell growth and division. nih.govumu.se As much as 60% of the sidewall peptidoglycan can be broken down and its components reutilized in each generation. nih.gov This recycling process is a crucial metabolic route that salvages valuable molecular building blocks, saving the cell significant energy and resources that would otherwise be spent on de novo synthesis. umu.seasm.org

The pathway begins in the periplasm with the enzymatic degradation of the peptidoglycan polymer by autolysins, including lytic transglycosylases and endopeptidases. asm.orgnih.gov This process releases soluble fragments, known as muropeptides. nih.govresearchgate.net These fragments, particularly those containing the characteristic 1,6-anhydro-N-acetyl-beta-muramate terminus, are then transported across the inner membrane into the cytoplasm by specific permeases, such as AmpG. nih.govnih.gov

Once inside the cytoplasm, these muropeptides are further processed by a series of enzymes. asm.orgnih.gov The ultimate goal is to break them down into their constituent parts—amino acids and amino sugars—which can then be channeled back into the mainstream peptidoglycan biosynthesis pathway. asm.orgoup.com The recycling of this compound is a key committed step in this cytoplasmic phase, ensuring that this unique sugar derivative is efficiently converted into a usable form for the synthesis of new cell wall precursors like UDP-N-acetylmuramic acid. nih.govresearchgate.net

Formation of this compound

The generation of this compound is a direct consequence of the action of a specific class of peptidoglycan-degrading enzymes.

Lytic transglycosylases (LTs) are a key class of enzymes that cleave the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the glycan strands of peptidoglycan. nih.govnih.govelifesciences.org Unlike lysozymes, which are hydrolases that use a water molecule to cleave this bond, LTs catalyze a non-hydrolytic, intramolecular cyclization reaction. nih.govfrontiersin.org

The catalytic mechanism involves the cleavage of the glycosidic bond with the concomitant formation of a 1,6-anhydro ring on the MurNAc residue. nih.govbryant.edu This reaction is the hallmark of LT activity and results in the production of peptidoglycan fragments with a this compound terminus. nih.govfrontiersin.org This unique chemical signature targets the degradation products for import into the cytoplasm for recycling. nih.gov Bacteria often possess multiple LTs, both soluble in the periplasm and membrane-bound, highlighting their importance in cell wall dynamics. researchgate.netnih.gov

During cell wall turnover, LTs and endopeptidases act on the peptidoglycan sacculus, releasing a variety of soluble fragments called muropeptides. researchgate.netnih.gov The action of LTs specifically generates muropeptides that have a this compound residue at their reducing end. researchgate.netfrontiersin.org The most abundant of these fragments is typically GlcNAc-1,6-anhydro-N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-Dap-D-Ala (a disaccharide-tetrapeptide). nih.govresearchgate.net

These anhydro-muropeptides are the direct precursors from which this compound is ultimately derived within the cytoplasm. nih.gov After transport into the cell, cytoplasmic enzymes like the N-acetyl-anhydromuramyl-L-alanine amidase (AmpD) cleave the peptide stem from the anhydro-sugar moiety. nih.govnih.gov This releases the free monosaccharide, this compound, making it available for the next step in the recycling pathway. nih.gov

Conversion and Recycling of this compound

Once liberated in the cytoplasm, this compound is processed by a dedicated kinase to re-enter the biosynthetic pathway.

The key enzyme responsible for the conversion of this compound is Anhydro-N-acetylmuramic acid kinase (AnmK), which has the EC number 2.7.1.170. wikipedia.orguniprot.orgqmul.ac.uk AnmK is a cytosolic enzyme that catalyzes the ATP-dependent conversion of this compound into N-acetylmuramic acid-6-phosphate (MurNAc-6-P). nih.govnih.govuniprot.org This enzyme is essential for the utilization of this compound, whether it is derived from the cell's own peptidoglycan or imported from the environment. uniprot.orgqmul.ac.ukuniprot.org

AnmK exhibits high specificity for its substrate, acting only on the free this compound and not on anhydro-muropeptides that still have the peptide stem attached. nih.govnih.gov This ensures that the degradation of muropeptides by amidases like AmpD must occur first. nih.gov The activity of AnmK is strongly inhibited by ADP. nih.govuniprot.org

The reaction catalyzed by AnmK is unusual as it involves two distinct chemical transformations occurring simultaneously: the cleavage of the internal 1,6-anhydro ring and the phosphorylation of the C6 hydroxyl group of the sugar. nih.govnih.govuniprot.org This dual function as both a hydrolase and a kinase is a remarkable feature of the enzyme. nih.govnih.gov

Anhydro-N-acetylmuramic Acid Kinase (AnmK) Activity (EC 2.7.1.170)

Product Formation: N-acetylmuramate 6-phosphate (MurNAc-6-P)

N-acetylmuramate 6-phosphate (MurNAc-6-P) is a key intermediate in the bacterial peptidoglycan recycling pathway. nih.gov Its formation is a critical step that prepares cell wall-derived N-acetylmuramic acid (MurNAc) for further catabolism. In organisms like Escherichia coli, the primary route to MurNAc-6-P is through the phosphorylation of anhydro-N-acetylmuramic acid (anhMurNAc). nih.gov This reaction is catalyzed by the specific kinase, anhydro-N-acetylmuramic acid kinase (AnmK). nih.govnih.gov

The substrate, anhMurNAc, is generated in the periplasm from the breakdown of the cell wall by enzymes such as lytic transglycosylases. nih.govresearchgate.net This turnover product is then transported into the cytoplasm via the AmpG permease. nih.gov Alternatively, bacteria can uptake MurNAc directly from the environment, which is then phosphorylated to MurNAc-6-P by the MurP transporter of the phosphotransferase system (PTS). nih.gov The generation of MurNAc-6-P is essential as the subsequent enzyme in the pathway, MurQ etherase, is strictly dependent on the substrate having a phosphate (B84403) group at the C6 position. nih.gov

N-acetylmuramic Acid 6-phosphate Etherase (MurQ) Activity (EC 4.2.1.126)

N-acetylmuramic acid 6-phosphate etherase, commonly known as MurQ, is a crucial enzyme in the catabolism of MurNAc-6-P. nih.govwikipedia.org Classified under EC 4.2.1.126, MurQ is a lyase that catalyzes the cleavage of the D-lactyl ether bond in MurNAc-6-P. uniprot.orgqmul.ac.uk This enzymatic activity is a vital part of the peptidoglycan recycling process in a wide range of bacteria, including both Gram-negative and Gram-positive species. nih.govnih.gov The MurQ enzyme allows bacteria to salvage carbon and nitrogen from their own cell wall material, which is particularly important for survival in stationary phase and under nutrient-limiting conditions. nih.gov In E. coli, the murQ gene is part of an operon that is regulated by the transcriptional repressor MurR, which is inactivated in the presence of the substrate, MurNAc-6-P. nih.gov

Hydrolysis of the Lactyl Side Chain

The central function of MurQ is the cleavage of the unique D-lactyl ether bond of MurNAc-6-P. nih.gov Detailed mechanistic studies have revealed that this is not a simple hydrolysis reaction but rather a lyase-type mechanism involving elimination and subsequent hydration. uniprot.orgnih.govacs.org The reaction proceeds in two main steps:

β-elimination : The reaction is initiated by the abstraction of the proton at the C2 position of the MurNAc-6-P substrate. This leads to the cleavage of the C3-O bond and the elimination of the D-lactyl group as D-lactate. nih.govacs.org This elimination step results in the formation of a transient α,β-unsaturated aldehyde intermediate with (E)-stereochemistry. uniprot.orgnih.govuniprot.org

Hydration : A water molecule is then added to the unsaturated intermediate. nih.gov This hydration step occurs with syn addition stereochemistry to yield the final sugar phosphate product. uniprot.orgnih.gov

Mutagenesis studies on E. coli MurQ have identified key acidic residues in the active site, specifically Glu83 and Glu114, as being crucial for catalysis. nih.govacs.org It is proposed that one of these residues acts as the base to abstract the C2 proton, while the other functions as the acid that protonates the departing lactate (B86563) group. nih.gov

Product Formation: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P)

The enzymatic action of MurQ on MurNAc-6-P yields two products: D-lactate and N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P). nih.govuniprot.orguniprot.org The cleavage of the ether linkage effectively converts the muramic acid derivative back into a glucosamine (B1671600) derivative. nih.gov GlcNAc-6-P is a common metabolite that can enter central metabolic pathways. hmdb.canih.gov The formation of GlcNAc-6-P from cell wall components represents a significant metabolic salvage operation, allowing the bacterium to conserve resources. nih.gov

EnzymeSubstrateProducts
MurQ Etherase N-acetylmuramate 6-phosphate (MurNAc-6-P)N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), D-Lactate

Integration of Recycled Products into Peptidoglycan Biosynthesis

The GlcNAc-6-P generated by the MurQ enzyme is a versatile molecule that can be funneled back into the synthesis of new peptidoglycan. nih.govnih.gov This integration completes the recycling loop. The process involves several enzymatic steps that connect the salvaged sugar to the main peptidoglycan biosynthetic pathway.

First, GlcNAc-6-P is deacetylated by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate. nih.govwikipedia.org Glucosamine-6-phosphate can then be converted to glucosamine-1-phosphate by the enzyme phosphoglucosamine mutase (GlmM). wikipedia.org Finally, the bifunctional enzyme GlmU catalyzes the acetylation of glucosamine-1-phosphate and its subsequent uridylation with UTP to form UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.org UDP-GlcNAc is a fundamental precursor for the synthesis of peptidoglycan, lipopolysaccharides, and other essential components of the bacterial cell envelope. theseed.org By channeling the recycled MurNAc into the formation of UDP-GlcNAc, the bacterium efficiently re-incorporates cell wall material into new structural components, demonstrating a highly economical metabolic strategy. nih.gov

Recycled ProductKey EnzymesFinal PrecursorMetabolic Pathway
GlcNAc-6-P NagA, GlmM, GlmUUDP-N-acetylglucosaminePeptidoglycan Biosynthesis
D-Lactate PyruvateCentral Metabolism

Enzymology and Mechanistic Insights

Anhydro-N-acetylmuramic Acid Kinase (AnmK)

Anhydro-N-acetylmuramic acid kinase (AnmK) is a crucial enzyme in the peptidoglycan recycling pathway of Gram-negative bacteria. researchgate.net It is responsible for processing 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a component derived from the bacterial cell wall, and reintroducing it into the biosynthetic pathway. researchgate.netuniprot.org The enzyme catalyzes a unique dual-function reaction that involves both the cleavage of an internal sugar ring and the transfer of a phosphate (B84403) group from ATP. duke.edu This activity makes AnmK a subject of significant interest for understanding bacterial metabolism and as a potential target for novel antibiotics. nih.gov

The catalytic mechanism of AnmK is a remarkable example of enzymatic efficiency, combining two distinct chemical transformations into a single, concerted step. The enzyme catalyzes the ATP-dependent conversion of 1,6-anhydro-N-acetylmuramic acid to N-acetylmuramic acid-6-phosphate (MurNAc-6-P). researchgate.netresearchgate.net This is not a simple phosphorylation; instead, AnmK performs a simultaneous hydrolysis of the 1,6-anhydro ring and a phosphoryl transfer from ATP to the C6 hydroxyl group of the substrate. duke.edunih.gov

The proposed one-step mechanism involves the attack of a water molecule at the anomeric center (C1) of the anhMurNAc substrate. researchgate.net This nucleophilic attack leads to the cleavage of the 1,6-anhydro bond. Concurrently, the γ-phosphate group from a bound ATP molecule is transferred to the newly liberated O6 oxygen of the muramic acid moiety. researchgate.netnih.gov A key feature of this mechanism is the inversion of stereochemistry at the anomeric center of the resulting MurNAc-6-P. researchgate.net While the one-step concerted reaction is strongly supported, the transient formation of an N-acetylmuramic acid intermediate in a two-step mechanism has also been considered as a possibility. researchgate.net This dual hydrolytic and kinase activity is a unique characteristic of anhydro-sugar kinases like AnmK. researchgate.net

The specificity of AnmK is tightly regulated to ensure it acts upon its correct substrate, 1,6-anhydro-N-acetylmuramic acid. uniprot.org The recognition process involves specific interactions within the enzyme's active site. Structural studies have revealed that protein loops function as gates for the binding of the anhMurNAc substrate. nih.gov The enzyme's active site must accommodate the unique bicyclic structure of the substrate. nih.gov

The principles of molecular recognition, involving a combination of shape complementarity and specific chemical interactions (such as hydrogen bonds and electrostatic interactions), are crucial for this specificity. youtube.com The enzyme's active site provides a precisely arranged environment that complements the shape and chemical properties of anhMurNAc, distinguishing it from a multitude of other molecules within the cell. youtube.com This precise binding correctly orients the substrate for the subsequent catalytic reaction. youtube.com While AnmK from Pseudomonas aeruginosa can utilize exogenously provided anhMurNAc, this compound cannot serve as the sole carbon source for the organism's growth. umaryland.edu

Kinetic studies of AnmK from Pseudomonas aeruginosa have shown that the enzyme follows a random-sequential kinetic mechanism. nih.govnih.gov This indicates that either of the substrates, anhMurNAc or ATP, can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic reaction occurs. nih.gov Lineweaver-Burk analysis, where initial velocities were measured at varying concentrations of both ATP and anhMurNAc, produced intersecting lines on the y-axis, supporting this random-sequential model. nih.gov

Interestingly, the accumulation of the product, N-acetylmuramic acid-6-phosphate (NAM-6P), does not appear to inhibit the enzyme's activity at saturating concentrations of the anhMurNAc substrate. nih.gov The kinetic parameters for AnmK have been determined, providing quantitative measures of its catalytic efficiency.

SubstrateKinetic ParameterValueSource
anhMurNAcKm0.14 ± 0.02 mM nih.gov
ATPKm0.45 ± 0.06 mM nih.gov
AnmKkcat1.5 ± 0.1 s-1 nih.gov

X-ray crystallography has provided significant insights into the structure and function of AnmK. nih.gov Researchers have determined the crystal structures of the enzyme in several different states, including the apo (unbound) form, in complex with the non-hydrolyzable ATP analog AMPPNP, and in ternary complexes with both the ATP analog and the substrate (AnmK:AMPPNP:anhNAM), as well as with ATP and the substrate (AnmK:ATP:anhNAM). nih.govresearchgate.net

These structures reveal that AnmK undergoes substantial conformational changes during its catalytic cycle. researchgate.net The enzyme is composed of two domains that can rotate relative to each other by as much as 11° to 32°, opening and closing the active site cleft located in the hinge region between them. researchgate.netduke.edu In the open, or "ungated," conformation, the active site is exposed, allowing the independent binding of both ATP and anhMurNAc. nih.govresearchgate.net Catalysis, however, occurs in a closed conformational state, which is stabilized by the binding of both substrates. nih.gov The transition to this closed state is a critical step in the catalytic process. duke.edu

The active site of AnmK is a deep cleft situated between its two domains. researchgate.net The binding of substrates within this cleft positions them for the dual hydrolysis and phosphorylation reaction. The architecture of the active site includes specific amino acid residues that are essential for catalysis. nih.gov Studies have identified Asp187 and Asp212 as key catalytic residues in AnmK. researchgate.net Isotopic labeling studies using H₂¹⁸O have confirmed that the solvent-derived oxygen is incorporated at the C1 position of the product, and these findings, combined with structural data, point towards the importance of specific residues like Asp187 in the catalytic mechanism. duke.edu

The active site also features binding sites for two magnesium ions, which are crucial for catalysis. researchgate.net One magnesium ion coordinates with the α- and β-phosphates of the nucleotide triphosphate, while a second magnesium ion appears upon nucleotide binding, coordinating with residue Asp14 and the phosphate groups. researchgate.net This coordination is a common feature in kinases and is essential for stabilizing the negative charges of the phosphate groups and facilitating phosphoryl transfer. researchgate.net

Structural Biology of AnmK and Substrate/Product Complexes

Homodimeric Nature and Oligomerization

Anhydro-N-acetylmuramic acid kinase (AnmK) has been shown to exist and function as a homodimer. This dimeric structure is crucial for its catalytic activity. Furthermore, studies on homologous kinases, such as AMP-activated protein kinase (AMPK), have revealed that the kinase domain can mediate the formation of higher-order homo-oligomers. nih.gov In AMPK, specific hydrophobic residues within the αG-helix of the kinase domain are critical for this self-association. nih.gov While the precise residues and the extent of oligomerization for AnmK are still under investigation, the tendency for kinase domains to form such complexes suggests a potential mechanism for regulating its activity and localization within the cell.

The table below summarizes key aspects of AnmK's structure and oligomerization based on comparative studies with homologous kinases.

FeatureDescriptionReference
Quaternary Structure Homodimer nih.gov
Oligomerization Potential for higher-order homo-oligomers mediated by the kinase domain. nih.gov
Key Structural Element for Oligomerization Hydrophobic residues within the αG-helix of the kinase domain. nih.gov

Regulation of AnmK Activity

The catalytic activity of AnmK is subject to regulation by various factors, ensuring that the phosphorylation of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) is tightly controlled in response to the cell's metabolic state. A significant factor in this regulation is product inhibition.

ADP, a product of the kinase reaction, acts as a potent inhibitor of AnmK, with a reported inhibitory constant (Ki) of approximately 0.4 mM. nih.gov This feedback inhibition mechanism allows the cell to modulate the rate of anhMurNAc phosphorylation based on the availability of ATP and the accumulation of ADP.

The activity of AnmK is also highly dependent on pH, exhibiting optimal activity at a pH of 10, with a sharp decline in activity below pH 6.0. nih.gov The enzyme demonstrates a specific requirement for ATP and Mg2+ for its catalytic function. nih.gov The apparent Michaelis constant (Km) for both anhMurNAc and ATP is approximately 1 mM. nih.gov Such activity-dependent regulation is a common feature in metabolic pathways, allowing for the fine-tuning of neuronal activities and circuit function in response to various stimuli. nih.govnih.gov

The following table details the known regulatory parameters for AnmK activity.

Regulatory FactorEffect on AnmK ActivityValueReference
ADP Competitive InhibitorKi ≈ 0.4 mM nih.gov
pH Optimal ActivitypH 10 nih.gov
anhMurNAc SubstrateKm ≈ 1 mM nih.gov
ATP SubstrateKm ≈ 1 mM nih.gov

N-acetylmuramic Acid 6-phosphate Etherase (MurQ)

N-acetylmuramic acid 6-phosphate etherase (MurQ) is a crucial enzyme in the peptidoglycan recycling pathway, responsible for the conversion of N-acetylmuramic acid 6-phosphate (MurNAc-6P) to N-acetylglucosamine 6-phosphate (GlcNAc-6P) and D-lactate. acs.orgnih.govacs.orgresearchgate.net

Mechanistic Studies of Etherase Function

Detailed mechanistic studies have elucidated the catalytic strategy employed by MurQ. The reaction proceeds through an elimination-addition mechanism. acs.orgnih.govacs.org The process is initiated by the cleavage of the C2-H bond of the substrate, MurNAc-6P. acs.orgnih.govacs.org This is followed by the syn-elimination of lactate (B86563), which generates an α,β-unsaturated aldehyde intermediate with (E)-stereochemistry. acs.orgnih.govacs.org Subsequently, the syn-addition of a water molecule to this intermediate yields the final product, GlcNAc-6P. acs.orgnih.govacs.org

Mutagenesis studies have identified two glutamate (B1630785) residues, Glu83 and Glu114, as being critical for catalysis. nih.govacs.orguni-konstanz.de The Glu83Ala mutant, while catalytically inactive as an etherase, can still facilitate the exchange of the C2 proton of the substrate with a solvent-derived deuterium, suggesting that Glu83 may function as the acidic residue that protonates the departing lactate. nih.govacs.orguni-konstanz.de Further evidence for the proposed mechanism comes from experiments using isotopically labeled water (18O), which showed that the oxygen atom is incorporated at the C3 position of the product, confirming the cleavage of the C3-O bond. nih.govacs.orguni-konstanz.de

The key findings from mechanistic studies of MurQ are summarized in the table below.

Mechanistic AspectObservation/ConclusionReference
Overall Mechanism Elimination-addition acs.orgnih.govacs.org
Initial Step Cleavage of the C2-H bond of MurNAc-6P acs.orgnih.govacs.org
Intermediate α,β-unsaturated aldehyde with (E)-stereochemistry acs.orgnih.govacs.org
Final Step syn-addition of water to the intermediate acs.orgnih.govacs.org
Key Catalytic Residues Glu83 and Glu114 nih.govacs.orguni-konstanz.de
Role of Glu83 Proposed to be the acidic residue that protonates the departing lactate nih.govacs.orguni-konstanz.de
Bond Cleavage C3-O bond cleavage confirmed by 18O labeling nih.govacs.orguni-konstanz.de

Role in Anhydro-N-acetylmuramic Acid Utilization

MurQ plays an indispensable role in the metabolic pathway that allows bacteria to utilize anhMurNAc, a breakdown product of their own cell wall. nih.govebi.ac.uk The utilization of anhMurNAc is a two-step process. First, AnmK phosphorylates anhMurNAc to produce MurNAc-6P. nih.gov Subsequently, MurQ acts on MurNAc-6P, cleaving the ether bond to produce GlcNAc-6P and D-lactate. nih.gov GlcNAc-6P can then enter central metabolic pathways. acs.orgnih.govacs.orgresearchgate.net

The importance of MurQ in this pathway is highlighted by the fact that bacteria require this enzyme to metabolize anhMurNAc obtained from both their own peptidoglycan turnover and from the environment. ebi.ac.uk In some bacteria, such as the oral pathogen Tannerella forsythia, which is auxotrophic for MurNAc, the MurQ-mediated pathway is essential for growth and survival. frontiersin.org

Lytic Transglycosylases (LTs)

Lytic transglycosylases (LTs) are a family of enzymes that play a critical role in the metabolism and turnover of peptidoglycan. nih.govbryant.edu They are responsible for cleaving the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues in the glycan strands of peptidoglycan. nih.govbryant.edunih.gov

Mechanism of 1,6-Anhydro-MurNAc Generation

The cleavage of the glycosidic bond by LTs is not a simple hydrolysis reaction. Instead, it involves a concomitant intramolecular cyclization reaction that results in the formation of a 1,6-anhydro bond on the MurNAc residue. nih.govbryant.eduresearchgate.netelifesciences.org This unique catalytic mechanism is a hallmark of LT activity. elifesciences.org

The proposed mechanism involves a single catalytic glutamate or aspartate residue that acts first as a general acid and then as a general base. nih.gov The reaction is thought to proceed via an oxazolinium ion intermediate, which is formed with the anchimeric assistance of the 2-acetamido group of the MurNAc residue. nih.gov The deprotonated catalytic residue then abstracts a proton from the C6-hydroxyl group of the MurNAc residue. bryant.edu This facilitates a nucleophilic attack on the anomeric carbon (C1), leading to the collapse of the oxazolinium intermediate and the formation of the characteristic 1,6-anhydro-MurNAc product. bryant.edu

The generation of 1,6-anhydro-MurNAc containing muropeptides is a key step in peptidoglycan recycling, as these molecules are specifically recognized and transported into the cytoplasm for reuse. nih.govelifesciences.org

The table below outlines the proposed steps in the generation of 1,6-anhydro-MurNAc by lytic transglycosylases.

StepDescriptionReference
1. Glycosidic Bond Cleavage Cleavage of the β-1,4-glycosidic bond between MurNAc and GlcNAc. nih.govbryant.edunih.gov
2. Intermediate Formation Formation of a putative oxazolinium ion intermediate with the assistance of the MurNAc 2-acetamido group. nih.gov
3. Proton Abstraction The catalytic glutamate/aspartate acts as a general base to abstract a proton from the C6-hydroxyl of MurNAc. nih.govbryant.edu
4. Intramolecular Cyclization Nucleophilic attack of the deprotonated C6-hydroxyl on the anomeric carbon (C1). bryant.edu
5. Product Formation Collapse of the intermediate to form the 1,6-anhydro-MurNAc product. bryant.edu

Structural Insights into LT Function

Lytic transglycosylases (LTs) are a superfamily of bacterial enzymes responsible for cleaving the β-1,4-glycosidic bond between N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) residues within the peptidoglycan glycan strands. nih.gov Unlike hydrolases that use a water molecule, LTs catalyze a non-hydrolytic, intramolecular transacetalization reaction. acs.orgnih.gov This unique catalytic activity results in the formation of a terminal 1,6-anhydro-N-acetyl-beta-muramate (1,6-anhydroMurNAc) residue, a hallmark of LT function. nih.govnih.gov The structural understanding of LT active sites and their catalytic mechanism has been significantly advanced through X-ray crystallography of various LTs, often in complex with substrate analogs or products. nih.govacs.org

The catalytic mechanism is widely accepted to proceed via a two-stage process facilitated by a single catalytic carboxylate residue, typically a glutamate or aspartate. nih.govbryant.edu

Stage 1: Glycosidic Bond Cleavage and Intermediate Formation The catalytic glutamate, acting as a general acid, protonates the glycosidic oxygen linking the MurNAc and GlcNAc residues. bryant.edu This facilitates the departure of the GlcNAc portion of the glycan strand. The cleavage of the bond is aided by anchimeric assistance from the N-acetyl group at the C2 position of the MurNAc residue. This leads to the formation of a high-energy oxazolinium ion intermediate. nih.govbryant.edu The existence of this intermediate is supported by inhibition studies using analogs like NAG-thiazoline. bryant.edu

Stage 2: Intramolecular Cyclization and Product Formation The now deprotonated catalytic glutamate residue switches its role to act as a general base. bryant.edu It abstracts a proton from the C6-hydroxyl group of the MurNAc moiety of the oxazolinium intermediate. nih.govbryant.edu This abstraction promotes an intramolecular nucleophilic attack from the C6-alkoxide onto the anomeric carbon (C1) of the same MurNAc residue. bryant.edu This attack collapses the intermediate and results in the concomitant formation of the characteristic 1,6-anhydro ring structure of the final product. nih.govbryant.edu

Structural studies of different LTs have revealed conserved features and unique adaptations. In Escherichia coli, the membrane-bound lytic transglycosylase C (MltC) possesses a remarkably long and expansive active site groove, approximately 53 Å in length, which is capable of accommodating at least nine saccharide residues. acs.org This extended groove suggests that MltC can function as an endolysin, cleaving the peptidoglycan strand internally. acs.org

Detailed studies on another E. coli LT, the membrane-bound lytic transglycosylase E (MltE), have identified several key active site residues crucial for catalysis through mutagenesis and crystallography. acs.orgnih.gov The catalytic residue is proposed to be Glutamate-64 (E64). acs.orgnih.gov Mutations of key residues within the active site were shown to significantly reduce the enzyme's catalytic efficiency, highlighting their importance in the reaction mechanism. acs.orgnih.gov

Table 1. Effect of Active Site Mutations on the Catalytic Activity of E. coli MltE. acs.orgnih.gov
MltE VariantAmino Acid ChangeRelative Catalytic Activity (%)Suggested Role
Wild Type-100Full catalytic function
E64QGlutamate-64 to Glutamine≤1General acid/base catalyst
S73ASerine-73 to Alanine4Active site hydrogen bonding network
S75ASerine-75 to Alanine40Active site hydrogen bonding network
Y192FTyrosine-192 to Phenylalanine40Active site hydrogen bonding network

Further intricate details of the catalytic process have been visualized using the lytic transglycosylase LtgA from Neisseria meningitidis. nih.gov Crystallographic snapshots of LtgA with a chitin-derived substrate analogue revealed the precise interactions within the active site. Upon formation of the 1,6-anhydro product, a significant structural rearrangement occurs, and the number of hydrogen-bonding contacts between the sugar in the -1 subsite and the enzyme decreases, which likely facilitates product release. nih.gov For instance, before the reaction, the substrate is hydrogen-bonded to key residues like Gln480 and Gln499, but these interactions are lost with the 1,6-anhydro product. nih.gov The final product's 1,6-anhydro bond is positioned to form a direct hydrogen bond with the catalytic residue, Glu481. nih.gov

Table 2. Key Hydrogen Bond Interactions in the LtgA Active Site Before and After Product Formation. nih.gov
Enzyme ResidueInteraction with Substrate (Chitotetraose)Interaction with Product (1,6-anhydro-GlcNAc)
Glu481 (Catalytic Residue)Hydrogen bond to substrateDirect hydrogen bond to O6 of the 1,6-anhydro ring
Gln480Hydrogen bond to substrateNo longer hydrogen-bonded
Gln499Direct interaction with substrateNo direct interaction
Ser490Locks C1-hydroxyl of substrateHydrogen bond to N-acetyl group of product

These structural insights collectively provide a detailed molecular picture of how lytic transglycosylases function, from substrate binding and the intricate catalytic steps involving an oxazolinium intermediate to the final formation and release of the defining this compound product. nih.govbryant.edu

Biological Roles and Physiological Significance Non Clinical Focus

Contribution to Bacterial Cell Wall Remodeling and Integrity

The bacterial cell wall is not a static structure but undergoes constant remodeling to accommodate growth, division, and changes in the environment. nih.gov This process involves both the synthesis of new peptidoglycan (PG) and the breakdown and recycling of old material. Lytic transglycosylases play a key role in this degradation, cleaving the glycan strands of the peptidoglycan and generating fragments that terminate in a distinctive 1,6-anhydro-N-acetylmuramyl residue. nih.gov This bicyclic anhydro-sugar is a hallmark of cell wall turnover. nih.gov

During bacterial growth, a significant portion of the peptidoglycan cell wall is broken down. nih.gov For instance, Escherichia coli is known to degrade over 60% of its sidewall murein during its lifecycle. nih.govconsensus.app The resulting fragments, including anhMurNAc-containing muropeptides, are then transported into the cytoplasm for recycling. nih.gov This recycling process is not only a matter of economy, saving the cell energy and resources that would be expended on de novo synthesis, but is also critical for maintaining the structural integrity of the cell wall during these dynamic changes. nih.gov The efficient reutilization of components like anhMurNAc ensures that the supply of precursors for cell wall synthesis is maintained, allowing for seamless repair and expansion of the peptidoglycan sacculus. nih.govnih.gov

Role in Bacterial Growth and Survival, particularly under Stress Conditions

The metabolic pathway involving 1,6-anhydro-N-acetyl-beta-muramate is intimately linked to a bacterium's ability to grow and survive, especially in the face of environmental stressors such as antibiotics. nih.gov The process of cell wall recycling, in which anhMurNAc is a key intermediate, is fundamental not only during normal homeostatic growth but also in response to cellular damage. nih.gov

Research on Pseudomonas aeruginosa has demonstrated a clear link between the metabolism of anhMurNAc and antibiotic susceptibility. nih.gov Strains with a disrupted anmK gene, which encodes the anhydro-N-acetylmuramic acid kinase responsible for the first step in cytoplasmic processing of anhMurNAc, exhibit increased susceptibility to the β-lactam antibiotic imipenem. nih.gov This suggests that the efficient recycling of cell wall components, including anhMurNAc, contributes to the intrinsic resistance mechanisms of the bacterium. By salvaging these molecular building blocks, the cell can more effectively repair antibiotic-induced damage to its peptidoglycan.

Furthermore, the release of muropeptides, which can be derived from anhMurNAc-containing fragments, can act as a signal for populations of bacteria. For example, in spore-forming bacteria like Bacillus subtilis, muropeptides released by actively growing cells can promote the germination of dormant spores, indicating favorable growth conditions. nih.gov This signaling role highlights the importance of cell wall turnover products in coordinating bacterial population behavior and survival strategies. nih.govnih.gov

Links to Bacterial Adaptive Responses and Homeostasis

The recycling of peptidoglycan components, including this compound, is a critical homeostatic mechanism that allows bacteria to adapt to changing conditions. nih.govnih.gov The constant remodeling of the cell wall is essential for maintaining cell shape, integrity, and resisting osmotic pressure. nih.gov The generation and subsequent recycling of anhMurNAc are integral to this process.

The presence of muropeptides in the cytoplasm can act as a signal, indicating the state of the cell wall and triggering appropriate adaptive responses. nih.govnih.gov For instance, an accumulation of these breakdown products can signal that the cell wall is undergoing damage, prompting an increase in the expression of genes involved in cell wall synthesis and repair. nih.gov This feedback loop is a crucial aspect of bacterial homeostasis.

Moreover, the release of muropeptides into the environment can serve as a form of intercellular communication, allowing bacteria to coordinate their behavior. nih.gov This can be important for processes such as biofilm formation and virulence, where a coordinated population response is advantageous. The ability to sense and respond to these cell wall-derived molecules is a key adaptive trait for many bacterial species.

Analytical and Methodological Approaches in Research

Chromatographic Techniques for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of 1,6-anhydro-N-acetyl-beta-muramate from complex biological mixtures such as cell extracts. beilstein-journals.org Researchers often utilize reversed-phase HPLC to separate the relatively polar anhMurNAc from other cellular components. In some applications, such as the analysis of related 1,6-anhydro structures in depolymerized heparin, strong anion-exchange (SAX) chromatography has proven effective for separating anionic carbohydrate species. utah.edu The selection of the column and mobile phase is critical and often tailored to the specific sample matrix and the analytical goals, whether for purification for further experiments or for quantitative analysis. For instance, analysis of hot-water extracts from bacterial cells has successfully employed HPLC to resolve and quantify radiolabeled anhMurNAc. beilstein-journals.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of this compound. researchgate.net Due to its high sensitivity and specificity, MS can detect and quantify minute amounts of the compound in complex biological samples. researchgate.net In electron ionization mass spectrometry, the molecule is identified by its specific mass-to-charge ratio (m/z). For this compound, the protonated molecule [M+H]⁺ is observed at a calculated m/z of 276.10833. beilstein-journals.org When coupled with chromatographic separation techniques like HPLC or gas chromatography (GC), MS (e.g., HPLC-MS or GC-MS) allows for the confident identification of the compound based on both its retention time and mass spectrum. beilstein-journals.orgbbhegdecollege.com This is particularly useful in metabolomics studies to track the flow of this metabolite through pathways. For example, in studies of the AnmK kinase, mass spectrometry was used to identify the substrate, anhMurNAc (m/z 274), and its product, MurNAc-P (m/z 372). beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Below are the reported NMR data for this compound in deuterated methanol (B129727) (MeOD). nih.gov

Atom ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
H-15.17s
H-23.86s
H-33.26d17.7
H-43.63 - 3.51m
H-54.39d5.7
H-6a4.03d7.2
H-6b3.63 - 3.51m
α-Lac4.18q6.8
Me (NAc)1.88s
Me (Lac)1.29d6.8
s: singlet, d: doublet, q: quartet, m: multiplet
Carbon Atom ¹³C Chemical Shift (ppm)
C=O (NAc)172.61
C-1102.29
C-253.61
C-373.36
C-472.54
C-577.74
C-666.38
Data from a related synthesis, assignments based on typical chemical shifts. beilstein-journals.org

Enzyme Activity Assays and Spectrophotometric Detection

Enzyme activity assays are crucial for studying the enzymes that metabolize this compound, such as anhydro-N-acetylmuramic acid kinase (AnmK). beilstein-journals.orgnih.gov These assays typically measure the rate of substrate consumption or product formation. The activity of AnmK can be determined by incubating the purified enzyme with its substrates, anhMurNAc and ATP, and then quantifying the formation of the product, N-acetylmuramic acid-6-phosphate (MurNAc-6-P), over time. nih.gov

Spectrophotometric methods can be coupled to these assays for detection. While direct spectrophotometric detection of the native compound is not common, it can be used to measure the activity of enzymes in a coupled reaction. For example, if the product of the primary enzymatic reaction can be converted into a colored or fluorescent compound by a second enzyme, the reaction progress can be monitored continuously using a spectrophotometer or a microplate reader. slideshare.net An alternative is to use a discontinuous assay where the reaction is stopped at various time points, and the product is separated by HPLC and quantified.

Genetic Manipulation and Mutant Phenotyping (e.g., AnmK deletion mutants)

Genetic manipulation, particularly the creation of gene deletion mutants, is a powerful approach to investigate the in vivo function of genes involved in the metabolism of this compound. beilstein-journals.org A prime example is the study of Escherichia coli strains with a deletion of the anmK gene, which encodes the anhydro-N-acetylmuramic acid kinase. beilstein-journals.org

In wild-type bacteria, anhMurNAc generated during cell wall turnover is recycled in the cytoplasm. However, in an anmK null mutant, this recycling pathway is blocked. Surprisingly, instead of accumulating high levels of anhMurNAc in the cytoplasm, the mutant strain was found to export the compound into the surrounding medium. beilstein-journals.org This phenotype strongly suggests the presence of an active efflux pump that removes excess cytoplasmic anhMurNAc, providing valuable insight into how bacteria handle metabolites that cannot be processed. beilstein-journals.org

Metabolomics Approaches in Microbiological Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a systems-level view of cellular processes, and this compound is an important metabolite in this context. nd.edu In microbiological research, metabolomics approaches are used to understand the intricate network of biochemical reactions, including the complex process of bacterial cell wall recycling.

Implications for Antimicrobial Research and Bacterial Control

Targeting Peptidoglycan Recycling Enzymes as Antibacterial Strategies

The enzymes responsible for processing anhMurNAc and other muropeptides are critical for bacterial survival, cell wall homeostasis, and resistance signaling. nih.govnih.gov Consequently, they represent attractive targets for the development of new antibacterial agents.

Anhydro-N-acetylmuramic acid kinase (AnmK) is a crucial enzyme in the cytoplasmic segment of the peptidoglycan recycling pathway. nih.govnih.gov It catalyzes the phosphorylation of anhMurNAc to form N-acetylmuramic acid-6-phosphate (MurNAc-6-P), a step that prepares the sugar for re-entry into the de novo peptidoglycan synthesis pathway. nih.govoup.com The AnmK reaction involves the hydrolytic opening of the 1,6-anhydro ring coupled with an ATP-dependent phosphoryl transfer. nih.gov

Targeting AnmK has been identified as a viable antibacterial strategy. Studies in Acinetobacter baumannii have shown that mutants with a deleted anmK gene exhibit increased susceptibility to fosfomycin. oup.com Similarly, in Pseudomonas aeruginosa, disruption of the anmK gene leads to heightened susceptibility to the β-lactam antibiotic imipenem. nih.gov This increased sensitivity suggests that inhibiting AnmK activity could be a powerful approach, potentially in combination with other antibiotics, to combat multidrug-resistant pathogens. Inactivation of AnmK leads to the accumulation and subsequent efflux of its substrate, anhMurNAc, from the cell, disrupting the delicate balance of cell wall components. nih.gov

Following the action of AnmK, the product MurNAc-6-P is acted upon by the N-acetylmuramic acid 6-phosphate etherase, MurQ. uniprot.orgnih.gov MurQ catalyzes the cleavage of the D-lactyl ether bond in MurNAc-6-P, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and D-lactate. uniprot.orgnih.gov This reaction is another essential step for channeling recycled muropeptides back into mainstream biosynthetic pathways. nih.gov

In Escherichia coli, MurQ is required to metabolize anhMurNAc that is either sourced from the environment or derived from the cell's own peptidoglycan. nih.gov A deficiency in MurQ leads to the accumulation of its substrate, MurNAc-6-P, highlighting its singular role in this metabolic step. nih.gov The regulation of the murQ gene is controlled by the repressor MurR, which is, in turn, allosterically inhibited by MurNAc-6-P. nih.gov This regulatory loop underscores the importance of MurQ's function. Disrupting MurQ function presents a potential antibacterial strategy by creating a metabolic bottleneck, preventing the complete recycling of essential cell wall components and potentially leading to toxic accumulations.

Lytic transglycosylases (LTs) are a family of enzymes that cleave the peptidoglycan sacculus, generating the characteristic 1,6-anhydro-N-acetyl-beta-muramate-containing muropeptides. nih.govnih.gov They play fundamental roles in bacterial life, creating space within the peptidoglycan mesh for cell growth, division, and the insertion of macromolecular structures like secretion systems. researchgate.netnih.gov

Given their critical functions, LTs are considered promising targets for new antibacterial therapies. nih.govnih.gov Inhibition of LTs can have several detrimental effects on bacteria. It can disrupt cell wall remodeling, leading to morphological defects and cell lysis. researchgate.net Furthermore, because the products of LT activity, including anhMurNAc-peptides, are signaling molecules for the induction of β-lactamase expression in many Gram-negative bacteria, inhibiting LTs can suppress this key resistance mechanism. nih.govnih.gov This makes LT inhibitors potential candidates for combination therapy to restore the efficacy of β-lactam antibiotics against resistant strains. researchgate.netnih.gov The natural product bulgecin A is a known inhibitor that can synergize with β-lactams. nih.gov

Table 1: Key Peptidoglycan Recycling Enzymes as Antibacterial Targets

Enzyme Function in Recycling Pathway Consequence of Inhibition Potential Therapeutic Strategy
AnmK (anhydro-N-acetylmuramic acid kinase) Phosphorylates this compound (anhMurNAc) to MurNAc-6-P. nih.govnih.gov Accumulation and efflux of anhMurNAc; increased susceptibility to certain antibiotics (e.g., fosfomycin, imipenem). nih.govoup.com Development of AnmK-specific inhibitors to act as standalone agents or as adjuvants to β-lactams.
MurQ (N-acetylmuramic acid 6-phosphate etherase) Cleaves the ether bond of MurNAc-6-P to produce GlcNAc-6-P and D-lactate. uniprot.orgnih.gov Accumulation of the substrate MurNAc-6-P, creating a metabolic block in the recycling pathway. nih.gov Targeting MurQ to disrupt the final cytoplasmic step of amino sugar recovery.
Lytic Transglycosylases (LTs) Cleave peptidoglycan to generate anhMurNAc-containing muropeptides. nih.govnih.gov Disruption of cell wall remodeling; prevention of β-lactamase induction; increased sensitivity to β-lactams. researchgate.netnih.gov Use of LT inhibitors (e.g., bulgecin A analogues) to weaken the cell wall and synergize with β-lactam antibiotics. nih.gov

Understanding Bacterial Susceptibility and Resistance Mechanisms

The peptidoglycan recycling pathway is intricately linked to bacterial strategies for sensing antibiotic-induced cell wall damage and mounting a defense, most notably through the induction of β-lactamase enzymes. nih.govnih.gov In many Gram-negative bacteria, such as P. aeruginosa and members of the Enterobacteriaceae, muropeptides generated by LTs are transported into the cytoplasm by the permease AmpG. nih.govnih.gov

Inside the cytoplasm, these fragments, including those derived from this compound, interact with the transcriptional regulator AmpR, leading to the derepression of the ampC gene and subsequent production of AmpC β-lactamase. nih.govnih.gov This enzyme then degrades β-lactam antibiotics in the periplasm, conferring resistance. Therefore, the recycling pathway acts as a sentinel system, alerting the cell to the presence of cell wall-targeting agents. magtechjournal.com

A thorough understanding of this process reveals that bacterial susceptibility to β-lactams is not solely dependent on the direct interaction between the antibiotic and its primary targets (penicillin-binding proteins) but is also heavily influenced by the status of the recycling pathway. asm.org A deficiency in this pathway can lead to increased antibiotic sensitivity. For instance, in Caulobacter crescentus, a deficiency in peptidoglycan recycling results in cell wall defects and a marked increase in sensitivity to β-lactam antibiotics. nih.govasm.org This linkage demonstrates that the pathway is a critical determinant of intrinsic and inducible antibiotic resistance.

Chemical Biology Approaches: Synthetic Analogues and Inhibitors

The central role of this compound and its associated enzymes in bacterial physiology and resistance has spurred the development of chemical tools to study and inhibit the recycling pathway. beilstein-journals.orgnih.gov These efforts fall into two main categories: the synthesis of substrate analogues and the design of specific enzyme inhibitors.

Efficient chemical synthesis of this compound has been a key objective, as access to this molecule is crucial for studying the enzymes that process it. beilstein-journals.orgnih.gov Novel synthetic routes have been developed that start from inexpensive materials like N-acetylglucosamine, enabling further research into the pathway's role in antibacterial resistance. beilstein-journals.orgnih.gov These synthetic achievements provide the necessary chemical matter for biochemical assays and structural biology studies of enzymes like AnmK. nih.govbeilstein-journals.org

Furthermore, researchers are designing and synthesizing inhibitors that target the enzymes of the recycling pathway. nih.gov For example, iminosaccharide-based compounds have been created as mimetics of the oxocarbenium-ion-like transition state of the reaction catalyzed by NagZ, a glycosylase that acts upstream of AnmK. nih.gov One such iminosaccharide was found to be a potent competitive inhibitor of NagZ, and its application demonstrated that blocking this step can reduce β-lactamase expression and improve the efficacy of β-lactam antibiotics in vitro. nih.gov These chemical biology approaches, which involve creating synthetic analogues and specific inhibitors, are invaluable for validating the peptidoglycan recycling pathway as a drug target and for developing new therapeutic strategies to overcome antibiotic resistance. nih.govanr.fr

Table 2: Examples of Chemical Biology Tools Targeting Peptidoglycan Recycling

Compound Type Target Enzyme Mechanism/Purpose Reference
Synthetic this compound AnmK and other recycling enzymes Substrate for biochemical and structural studies of recycling enzymes. beilstein-journals.orgnih.gov
Iminosaccharide Mimetics NagZ (β-N-acetylglucosaminidase) Act as transition-state analogues to competitively inhibit the enzyme, blocking an early cytoplasmic step of recycling. nih.gov
Bulgecin A Lytic Transglycosylases (LTs) Natural product inhibitor that synergizes with β-lactams by blocking LT activity. nih.gov

Future Directions and Emerging Research Areas

Elucidating Broader Signaling Roles of 1,6-Anhydro-N-acetyl-beta-muramate

While the role of peptidoglycan fragments, including this compound, in inducing β-lactamase expression is well-established, emerging research aims to uncover its broader signaling functions within the bacterial cell. nih.gov The accumulation of this and related muropeptides can act as a signal to modulate the synthesis and structure of the cell wall itself. nih.gov Future investigations will likely focus on identifying the specific downstream signaling cascades activated by this compound. This includes exploring its potential to regulate other cellular processes beyond antibiotic resistance, such as virulence factor expression, biofilm formation, and quorum sensing. It is hypothesized that the accumulation of cytoplasmic 1,6-anhydro-N-acetyl-muramate-containing muropeptides could provide signals to induce β-lactamase expression. nih.gov

Interactions with Host Factors Beyond Direct Immunity

The interaction of bacterial cell wall components with the host immune system is a cornerstone of infection biology. Peptidoglycan fragments are recognized by host pattern recognition receptors (PRRs), such as NOD1 and NOD2, triggering innate immune responses. biorxiv.orgacs.orgnih.govfrontiersin.org These interactions can lead to the induction of pro-inflammatory genes and the secretion of cytokines like IL-6. acs.org

Future research will likely move beyond this established paradigm to investigate more subtle and indirect interactions of this compound with host factors. This includes exploring its potential influence on non-immune cells and pathways, which could have systemic effects on the host. The systemic circulation of muropeptides originating from the gut microbiota and their subsequent hydrolysis in the blood suggests a constant dialogue between the host and its bacterial inhabitants, with this compound and its derivatives acting as key signaling molecules. nih.gov

Metabolic Engineering for Bioproduction or Bioremediation

The unique structure of this compound makes it a valuable tool for studying bacterial cell wall metabolism and a potential scaffold for the development of novel antibacterial agents. An efficient chemical synthesis of this compound from N-acetylglucosamine has been developed, providing a foundation for further research. beilstein-journals.orgnih.gov

Looking ahead, metabolic engineering of microorganisms like Escherichia coli presents a promising avenue for the sustainable and scalable bioproduction of this compound and its derivatives. nih.govnih.govfrontiersin.orgresearchgate.netjohnshopkins.edu By manipulating the expression of key enzymes in the peptidoglycan recycling pathway, such as lytic transglycosylases and the anhydro-N-acetylmuramic acid kinase (AnmK), it may be possible to create microbial cell factories that overproduce this specific compound. nih.gov The development of such engineered strains would facilitate a more in-depth investigation of its biological activities and potential applications. While not yet explored, the potential for using this compound or the enzymes involved in its metabolism for bioremediation purposes, for instance, in breaking down bacterial debris, could be a novel area of future inquiry.

Comprehensive Omics-Based Studies and Systems Biology Integration

To gain a holistic understanding of the role of this compound, researchers are increasingly turning to "omics" technologies and systems biology approaches. Proteomic and transcriptomic analyses can reveal global changes in gene and protein expression in response to varying levels of this metabolite, providing insights into the regulatory networks it influences. nih.govmdpi.com For instance, quantitative proteomic analysis has been used to study the influence of external agents on peptidoglycan synthesis pathways in E. coli. nih.gov

Q & A

Basic Research Questions

Q. What are the current synthetic methodologies for 1,6-anhydro-N-acetyl-beta-muramate, and how do they address stereochemical control?

  • Answer : The compound is synthesized via chemical modification of N-acetylglucosamine (GlcNAc). Key steps include selective protection/deprotection of hydroxyl groups and intramolecular cyclization to form the 1,6-anhydro bridge. For example, Calvert et al. (2017) optimized a route using triflic anhydride as a catalyst for cyclization, achieving high stereoselectivity (≥95% β-anomer) . Purification is typically performed via reverse-phase HPLC or silica-gel chromatography, with structural confirmation by 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How does this compound function in bacterial cell wall recycling pathways?

  • Answer : This compound is a key intermediate in peptidoglycan recycling. Enzymes like NagZ (β-N-acetylglucosaminidase) hydrolyze cell wall fragments into 1,6-anhydro-N-acetylmuramate, which is further processed by anhydro-N-acetylmuramic acid kinase (AnmK) for reincorporation into biosynthesis pathways . Knockout studies in E. coli demonstrate that disrupting these enzymes leads to accumulation of the anhydrosugar, impairing cell wall integrity .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns is preferred for separating polar metabolites. Derivatization using reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMPTS) enhances ionization efficiency . Statistical validation (e.g., VIP scores >1.0 and p<0.05p < 0.05) is required to confirm differential abundance in metabolomic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported abundance of this compound across different experimental models?

  • Answer : Discrepancies often arise from variations in bacterial strain physiology or sample preparation. For instance, fecal metabolomics in murine models showed higher levels in Group B (p<0.05p < 0.05) but not in Group L, likely due to microbiome composition differences . Standardizing extraction protocols (e.g., quenching metabolism with cold methanol) and using internal standards (e.g., 13C^{13}\text{C}-labeled analogs) improve reproducibility .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer : Yield improvements focus on minimizing side reactions. Protecting the C4 hydroxyl with acetyl groups prevents unwanted glycosidic bond formation during cyclization . Solvent choice (e.g., anhydrous DMF vs. THF) and catalytic additives (e.g., molecular sieves for water-sensitive steps) are critical. Recent work achieved 78% yield via a one-pot enzymatic-glycosylation-chemical-cyclization cascade .

Q. How can researchers investigate the role of this compound in antibiotic resistance mechanisms?

  • Answer : Genetic knockout models (e.g., ΔanmK or ΔnagZ) combined with transcriptomics reveal compensatory pathways. For example, Pseudomonas aeruginosa upregulates AmpC β-lactamase when peptidoglycan recycling is disrupted, linking this compound accumulation to resistance . Fluorescent probes (e.g., CHC-Mal derivatives) enable real-time tracking in biofilms .

Methodological Challenges and Solutions

Q. What are the pitfalls in analyzing this compound using NMR, and how are they mitigated?

  • Answer : Signal overlap in the anomeric region (δ=4.55.5\delta = 4.5–5.5 ppm) complicates assignment. Using 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC experiments resolves ambiguities. Deuteration of labile protons (e.g., OH groups) simplifies spectra .

Q. How do researchers differentiate this compound from its structural analogs in mass spectrometry?

  • Answer : High-resolution MS (R>30,000R > 30,000) distinguishes isobaric species (e.g., 1,6-anhydro vs. 1,4-anhydro isomers). Fragmentation patterns (e.g., loss of C3H6O3C_3H_6O_3 at m/zm/z 132) are diagnostic. MS3^3 or ion-mobility separation further enhances specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.